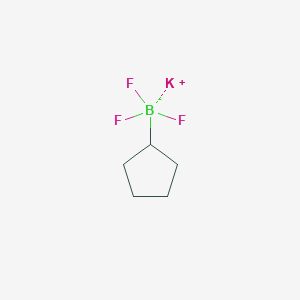

Potassium cyclopentyltrifluoroborate

Descripción

Propiedades

IUPAC Name |

potassium;cyclopentyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSOIJDVXEYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635703 | |

| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040745-70-7 | |

| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclopentyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Cyclopentyltrifluoroborate

Synthesis from Cyclopentaneboronic Acid

A common and direct route to potassium cyclopentyltrifluoroborate involves the reaction of cyclopentaneboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). rsc.org This method is advantageous due to the commercial availability of the starting boronic acid.

General Procedures and Optimization

The general procedure entails dissolving cyclopentaneboronic acid in a suitable solvent, typically a mixture of tetrahydrofuran (B95107) (THF) and water, and then treating it with an aqueous solution of potassium hydrogen fluoride. rsc.org The reaction proceeds readily at room temperature, leading to the precipitation of the desired this compound as a white solid. rsc.org Optimization of this procedure often involves adjusting the stoichiometry of the reagents and the solvent system to maximize the yield and purity of the product. The use of a Teflon flask is sometimes noted to prevent side reactions with glass. rsc.org

Reaction Conditions and Reagents (e.g., KHF₂)

The key reagent in this transformation is potassium hydrogen fluoride (KHF₂), which serves as the fluoride source. orgsyn.orgacs.orgchem-station.com The reaction is typically carried out under mild conditions, as outlined in the table below.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Cyclopentaneboronic acid | KHF₂ (aq) | THF/H₂O | Room Temperature | Overnight | 66% |

Synthesis from Organoboronic Acid Pinacol (B44631) Esters

An alternative and widely used approach for the synthesis of potassium organotrifluoroborates is from their corresponding boronic acid pinacol esters. rsc.org This method is particularly useful when the boronic acid is unstable or difficult to handle, as the pinacol esters are generally more stable. bristol.ac.uk

Preparation of Precursor Boronic Acid Pinacol Esters

The precursor, cyclopentylboronic acid pinacol ester, can be synthesized through various established methods. One common approach is the copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds. organic-chemistry.org Another general method involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by esterification with pinacol.

Conversion to this compound

The conversion of the boronic acid pinacol ester to the corresponding potassium trifluoroborate is achieved by reacting the ester with an aqueous solution of potassium hydrogen fluoride. rsc.org The reaction is typically carried out in a suitable solvent such as THF. The general procedure involves stirring the boronic acid pinacol ester with an excess of aqueous KHF₂ at room temperature overnight. rsc.org The product is then isolated by removing the solvent and washing the crude solid. rsc.org

| Reactant | Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Cyclopentylboronic acid pinacol ester | KHF₂ (aq) | THF | Room Temperature | Overnight |

Synthesis from Organometallics (e.g., Grignard Reagents) and Trimethylborate

A versatile one-pot synthesis of this compound involves the use of organometallic reagents, such as Grignard reagents, in reaction with a boron electrophile like trimethylborate. nih.govrsc.org This method allows for the in situ generation of the boronic acid precursor, which is then directly converted to the trifluoroborate salt.

The process begins with the formation of the cyclopentylmagnesium halide (a Grignard reagent) from the corresponding cyclopentyl halide and magnesium metal in an ethereal solvent like THF. This organometallic species is then added to a solution of trimethylborate at low temperature (-78 °C). rsc.org After allowing the reaction to warm to room temperature, an aqueous solution of KHF₂ is added to the mixture. rsc.org The resulting this compound can then be isolated and purified. This approach is particularly useful for creating a variety of organotrifluoroborates from readily available organohalides. acs.org

| Step | Reactants | Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 1 | Cyclopentyl bromide, Mg | - | THF | 0 °C to Room Temperature | 1.5 h |

| 2 | Cyclopentylmagnesium bromide | Trimethylborate | THF | -78 °C to Room Temperature | Overnight |

| 3 | Reaction mixture from step 2 | KHF₂ (aq) | - | Room Temperature | Overnight |

Purification and Isolation Techniques

The purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, byproducts, and inorganic salts. The stability of organotrifluoroborate salts to air and moisture simplifies these procedures compared to their boronic acid precursors. wikipedia.org Common techniques employed include extraction, crystallization, and precipitation.

Following the reaction of a suitable organoboron precursor with potassium hydrogen fluoride (KHF2), the crude reaction mixture typically contains the desired this compound along with inorganic salts. wikipedia.orgnih.gov A common initial purification step involves the evaporation of the reaction solvent, followed by extraction of the resulting solid with a suitable organic solvent, such as acetone (B3395972). nih.govacs.org This process selectively dissolves the organotrifluoroborate, leaving behind the inorganic salts.

Continuous extraction methods, such as Soxhlet extraction, have also been proven effective for isolating organotrifluoroborates. nih.govnih.govnih.gov This technique is particularly useful for maximizing the recovery of the product from the crude solid. The choice of solvent is crucial, with acetone being frequently reported due to its ability to dissolve the organotrifluoroborate salt while leaving inorganic byproducts undissolved. nih.govnih.gov

Crystallization is a widely used method for obtaining highly pure this compound. After the initial extraction, the solvent can be concentrated, and the product can be induced to crystallize or precipitate. nih.gov This is often achieved by cooling the concentrated solution or by adding a less polar solvent, such as diethyl ether or hexane, to decrease the solubility of the salt. nih.govrsc.org Recrystallization from a suitable solvent system, for instance, a mixture of acetone and pentane or ethanol (B145695) and water, can further enhance the purity of the final product. rsc.orgorgsyn.org

The selection of the appropriate purification technique or combination of methods depends on the scale of the reaction and the desired purity of the final product. The following table summarizes common purification techniques and the solvents employed in the isolation of potassium organotrifluoroborates, which are applicable to this compound.

Table 1: Summary of Purification and Isolation Techniques

| Technique | Solvent System | Purpose |

| Extraction | Acetone | To separate the product from inorganic salts. nih.govacs.org |

| Continuous Extraction (Soxhlet) | Acetone | For efficient extraction of the product from the crude solid. nih.govnih.govnih.gov |

| Crystallization/Precipitation | Acetone/Diethyl Ether, Acetone/Hexane, Ethanol/Water | To obtain the purified solid product from the extraction filtrate. nih.govrsc.orgorgsyn.org |

| Recrystallization | Acetone/Pentane, Acetone/Methanol/Diethyl Ether | For further purification of the isolated solid. rsc.org |

Detailed research findings indicate that the yields and purity of the final product are highly dependent on the careful execution of these purification steps. For example, in many reported syntheses of potassium organotrifluoroborates, the crude product is first concentrated, and the residue is then treated with a specific solvent to dissolve the desired salt, followed by filtration to remove insoluble impurities. rsc.org The filtrate is then concentrated and the product is precipitated, often resulting in a high-purity white solid. rsc.org The efficiency of these methods underscores the robust nature of potassium organotrifluoroborates and their ease of handling during purification processes. wikipedia.org

Cross Coupling Reactions Involving Potassium Cyclopentyltrifluoroborate

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp³) bond construction, and potassium cyclopentyltrifluoroborate has proven to be an effective nucleophile in this context. Its utility has been demonstrated in couplings with a wide array of electrophilic partners, including challenging substrates like aryl and heteroaryl chlorides. nih.govorganic-chemistry.org

The coupling of this compound and other secondary alkyltrifluoroborates with aryl and heteroaryl bromides is a well-established transformation. organic-chemistry.org The reaction's success hinges on the careful selection of the catalytic system, base, and solvent to achieve high yields and accommodate a broad range of functional groups. nih.govcapes.gov.br

The efficacy of the Suzuki-Miyaura coupling of cyclopentyltrifluoroborate is highly dependent on the palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand. Early systems utilized catalysts like PdCl₂(dppf)·CH₂Cl₂, but modern advancements have introduced more effective systems that promote the coupling of sp³-hybridized organoboranes. nih.govnih.gov

For secondary alkyltrifluoroborates, including cyclopentyltrifluoroborate, catalyst systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with sterically bulky, electron-rich phosphine ligands are preferred. nih.govnih.gov Ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been identified as particularly effective, enabling high conversion rates even with challenging substrates. organic-chemistry.orgnih.govnih.gov These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

| Catalyst Precursor | Ligand | Typical Electrophile | Reference |

|---|---|---|---|

| Pd(OAc)₂ | RuPhos | Aryl/Heteroaryl Bromides & Chlorides | organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | XPhos | Aryl/Heteroaryl Halides | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Aryl Bromides | nih.govnih.gov |

| Pd(OAc)₂ | n-BuPAd₂ | Aryl/Heteroaryl Chlorides | nih.gov |

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.gov Cs₂CO₃ is often the base of choice, particularly in challenging couplings, as it has been shown to be highly effective in promoting the reaction. nih.govnih.govorganic-chemistry.org The primary role of the base is to facilitate the hydrolysis of the R-BF₃⁻ salt and to convert the resulting boronic acid (RB(OH)₂) into the more nucleophilic borate (B1201080) anion [RB(OH)₃]⁻, which readily undergoes transmetalation with the palladium center. researchgate.netdeepdyve.com

Solvent systems are typically biphasic, consisting of an organic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) and water. organic-chemistry.orgnih.gov The water acts as the protic source for the hydrolysis of the trifluoroborate. chem-station.com For instance, a toluene/water mixture is a common choice, providing a medium where both the organic-soluble substrates and the water-soluble base can interact effectively. organic-chemistry.orgorganic-chemistry.org

| Base | Solvent System | Key Role | Reference |

|---|---|---|---|

| Cs₂CO₃ | Toluene/H₂O or THF/H₂O | Promotes hydrolysis and formation of borate anion. | nih.govnih.govorganic-chemistry.org |

| K₂CO₃ | Toluene/H₂O | Effective base for hydrolysis and activation. | organic-chemistry.orgnih.gov |

The prevailing mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates does not typically involve a single-electron transmetalation pathway. Instead, the mechanism is understood to proceed through a series of well-defined steps within a Pd(0)/Pd(II) catalytic cycle. chem-station.comnih.gov

Hydrolysis: The tetracoordinated this compound (cyclopentyl-BF₃K) first undergoes hydrolysis in the presence of a base and a protic solvent (like water) to form the corresponding cyclopentylboronic acid. chem-station.comacs.orgresearchgate.net This step is often rate-determining and represents a "slow release" of the active boron species, which can help to suppress side reactions like homocoupling. acs.orgresearchgate.netnih.gov

Borate Formation: The base (e.g., OH⁻ from Cs₂CO₃/H₂O) reacts with the cyclopentylboronic acid to form a more nucleophilic anionic cyclopentylborate species. researchgate.netdeepdyve.com

Transmetalation: This activated borate species then undergoes transmetalation with the Pd(II)-halide complex (formed after oxidative addition of the aryl halide to the Pd(0) center), transferring the cyclopentyl group to the palladium atom. deepdyve.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product and regenerate the active Pd(0) catalyst. nih.gov

While alternative mechanistic pathways exist for other types of cross-coupling reactions, the hydrolysis-transmetalation sequence is the widely accepted mechanism for the participation of organotrifluoroborates in Suzuki-Miyaura reactions.

The stereochemical outcome of the Suzuki-Miyaura reaction is of paramount importance when using chiral or geometrically defined substrates. For couplings involving sp³-hybridized centers, the fidelity of the transmetalation step determines the stereochemistry of the product.

Research on secondary alkylboron nucleophiles, a class that includes cyclopentyltrifluoroborate, has revealed a complex stereochemical course. nih.gov Unlike primary alkyltrifluoroborates which consistently undergo transmetalation with retention of configuration, the stereochemical outcome for secondary systems can vary between net retention and net inversion. nih.gov This outcome is highly sensitive to several factors, including:

The electronic properties of the phosphine ligand.

The electronic properties of the aryl electrophile.

The steric bulk of the alkylboron nucleophile itself. nih.gov

However, in many practical applications, such as the coupling of stereodefined alkenyltrifluoroborates or cyclopropyltrifluoroborates, the reaction proceeds with high stereospecificity, preserving the isomeric integrity of the starting material in the final product. nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Similarly, couplings of enantiomerically enriched β-trifluoroboratoamides have been shown to proceed with the preservation of diastereoselectivity. nih.gov This suggests that with careful selection of the catalytic system, high isomeric fidelity can be achieved.

A significant advancement in the utility of this compound is its successful coupling with aryl and heteroaryl chlorides. nih.gov These electrophiles are often more abundant and less expensive than their bromide and iodide counterparts but are considerably less reactive, making their use more challenging. lookchem.comorganic-chemistry.org

The development of highly active palladium catalysts has been key to overcoming this challenge. Optimized conditions for the coupling of secondary alkyltrifluoroborates like cyclopentyltrifluoroborate with aryl chlorides have been established. nih.gov An effective system employs Pd(OAc)₂ as the catalyst precursor, a sterically hindered dialkylbiaryl phosphine ligand such as n-BuPAd₂ or XPhos, and Cs₂CO₃ as the base in a toluene/water solvent mixture at elevated temperatures (e.g., 100 °C). nih.govorganic-chemistry.org These robust conditions have been shown to couple cyclopentyltrifluoroborate with a variety of electron-rich, electron-poor, and hindered aryl and heteroaryl chlorides in moderate to excellent yields. nih.govorganic-chemistry.org This methodology significantly broadens the scope and practicality of using this compound in complex molecule synthesis. organic-chemistry.org

Coupling with Aryl and Heteroaryl Chlorides

Photoredox-Catalyzed Cross-Coupling Reactions

A significant advancement in cross-coupling chemistry involves the use of photoredox catalysis, often in combination with another catalytic cycle, to achieve transformations under exceptionally mild conditions.

A powerful strategy for the cross-coupling of C(sp³)-hybridized organotrifluoroborates involves a dual catalytic system comprising an iridium-based photoredox catalyst and a nickel cross-coupling catalyst. nih.gov This approach overcomes the challenges associated with the slow transmetalation rates often observed in traditional cross-coupling of secondary alkyl groups.

In this system, the excited iridium photocatalyst oxidizes the potassium alkyltrifluoroborate via a single-electron transfer (SET) mechanism to generate a corresponding alkyl radical. This radical is then captured by a Ni(0) complex, forming an alkyl-Ni(I) species. This intermediate subsequently undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the cross-coupled product and regenerate the Ni(0) catalyst. nih.gov This single-electron transmetalation pathway enables the coupling of secondary alkyltrifluoroborates, including this compound, with a wide array of aryl bromides under mild, room-temperature conditions.

The dual Ir/Ni catalysis is driven by visible light, making it a green and sustainable method for C–C bond formation. nih.gov The iridium photocatalyst, typically {Ir[dF(CF₃)ppy]₂(bpy)}·PF₆, absorbs energy from visible light (e.g., from blue LEDs) to reach a long-lived photoexcited state. nih.gov This excited state is a potent oxidant capable of activating the stable C–B bond of the trifluoroborate salt. nih.gov

The use of visible light allows the reactions to be conducted at or below room temperature, which enhances functional group tolerance and prevents side reactions that can occur at elevated temperatures. This methodology has been successfully applied to the coupling of this compound with methyl 4-bromobenzoate, yielding the desired product, methyl 4-cyclopentylbenzoate, in 92% yield. The mildness and efficiency of these visible-light-mediated transformations have established photoredox/nickel dual catalysis as a powerful tool for constructing C(sp²)–C(sp³) bonds. nih.gov

Generation and Trapping of Alkyl Radical Intermediates

The generation of alkyl radicals from potassium alkyltrifluoroborates, such as this compound, is a key step in many modern cross-coupling reactions. iu.eduacs.org This process is frequently accomplished through photoredox catalysis, where an excited photocatalyst oxidizes the alkyltrifluoroborate salt, leading to the formation of a nucleophilic alkyl radical. acs.org The versatility of these radical intermediates is demonstrated by their successful application in forging new carbon-carbon and carbon-heteroatom bonds. iu.edunih.gov

To confirm the presence of these transient alkyl radical species, radical trapping experiments are often employed. Common radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene (BHT) are utilized to intercept the generated radicals. nih.govharvard.edu For instance, in studies of photoinduced organocatalytic reactions, the addition of TEMPO to the reaction mixture results in the formation of a stable TEMPO-adduct, effectively quenching the desired reaction pathway and providing strong evidence for the existence of a radical intermediate. nih.govharvard.edu Similarly, experiments involving the alkylation of N-phenylimines with potassium alkyltrifluoroborates have utilized radical trapping to elucidate the reaction mechanism. nih.gov The generation of the cyclopentyl radical from this compound can be initiated by single-electron transfer (SET) under photoredox conditions, making it a valuable intermediate for subsequent chemical transformations. nih.govacs.org

Mechanism of Photoredox Cross-Coupling

A prevalent and powerful strategy for the cross-coupling of potassium alkyltrifluoroborates involves a dual catalytic system, typically combining a photoredox catalyst with a nickel cross-coupling catalyst. acs.orgacs.org This approach, often referred to as photoredox/nickel dual catalysis, enables the coupling of Csp³-hybridized organotrifluoroborates with a variety of electrophiles, such as aryl bromides, under exceptionally mild conditions. acs.orgresearchgate.net

The general mechanism for this dual catalytic cycle is initiated by visible light irradiation, which excites the photoredox catalyst (commonly an iridium or ruthenium complex). acs.orgacs.org The excited-state photocatalyst is a potent single-electron oxidant and can oxidize the potassium alkyltrifluoroborate. This single-electron transfer (SET) process results in the formation of an alkyl radical (e.g., a cyclopentyl radical from this compound) and the reduced form of the photocatalyst. acs.orgrsc.org

Concurrently, the nickel catalyst undergoes a standard cross-coupling cycle. A Ni(0) complex, often generated in situ, undergoes oxidative addition with an electrophile (e.g., an aryl bromide) to form a Ni(II) intermediate. This Ni(II) species then reacts with the alkyl radical generated from the photoredox cycle. This step, which can be viewed as a form of single-electron transmetalation, generates a high-valent Ni(III) or Ni(IV) intermediate. acs.orgacs.org Reductive elimination from this high-valent nickel species furnishes the desired cross-coupled product and regenerates the active Ni(I) or Ni(0) catalyst, allowing the catalytic cycle to continue. acs.org This synergistic merging of photoredox and nickel catalysis provides a distinct mechanistic pathway that avoids the harsh conditions often required in traditional cross-coupling methods. acs.orgacs.org

Three-Component Reactions

Alkyltrifluoroborates, Sulfur Dioxide, and Allylic Bromides

A notable application of this compound is in visible-light-mediated three-component reactions. sci-hub.seresearchgate.net This process allows for the simultaneous incorporation of an alkyl group, a sulfur dioxide moiety, and an allylic fragment to construct more complex molecules in a single step. sci-hub.se The reaction typically involves a potassium alkyltrifluoroborate (acting as the alkyl radical source), a sulfur dioxide surrogate such as DABCO·(SO₂)₂ (DABSO), and an allylic bromide. sci-hub.seresearchgate.net The transformation is generally promoted by a photocatalyst, like 9-mesityl-10-methylacridinium (B1239669) perchlorate, under visible light irradiation at room temperature. sci-hub.se

This three-component reaction provides an efficient pathway for the synthesis of allylic sulfones. sci-hub.seorganic-chemistry.org A variety of potassium alkyltrifluoroborates, including cyclopentyl, cyclohexyl, and primary and secondary acyclic variants, can be successfully employed. sci-hub.se The reaction demonstrates good functional group tolerance, accommodating substrates with ester groups and various substituents on the allylic bromide. sci-hub.seresearchgate.net The use of potassium metabisulfite (B1197395) has also been reported as an alternative, readily available source of sulfur dioxide for similar transformations. researchgate.net

Table 1: Selected Examples of Three-Component Synthesis of Allylic Sulfones

| Entry | Allylic Bromide | Potassium Alkyltrifluoroborate | Product | Yield (%) |

| 1 | 3-Bromo-2-methylprop-1-ene | This compound | 1-(Cyclopentylsulfonyl)-2-methylprop-2-ene | 85 |

| 2 | Cinnamyl bromide | This compound | (E)-(3-(Cyclopentylsulfonyl)prop-1-en-1-yl)benzene | 75 |

| 3 | (3-Bromoprop-1-en-1-yl)benzene | Potassium cyclohexyltrifluoroborate | (E)-(3-(Cyclohexylsulfonyl)prop-1-en-1-yl)benzene | 78 |

| 4 | Ethyl 2-(bromomethyl)acrylate | This compound | Ethyl 2-((cyclopentylsulfonyl)methyl)acrylate | 90 |

Yields are based on isolated product as reported in the source literature. sci-hub.se

The proposed mechanism for this three-component reaction is initiated by a photoredox catalytic cycle. sci-hub.seresearchgate.net

Initiation : Under visible light irradiation, the photocatalyst becomes excited and oxidizes the potassium alkyltrifluoroborate via a single-electron transfer (SET) event. This generates an alkyl radical (R•). sci-hub.se

Propagation :

The newly formed alkyl radical is rapidly trapped by sulfur dioxide, generating an alkylsulfonyl radical (RSO₂•). sci-hub.seresearchgate.net

This alkylsulfonyl radical then adds to the double bond of the allylic bromide. sci-hub.seresearchgate.net

Subsequent elimination of a bromide radical (Br•) yields the final allylic sulfone product and propagates the radical chain. sci-hub.se

The bromide radical could potentially be reduced by the reduced form of the photocatalyst to regenerate its initial state and a bromide anion, completing the photocatalytic cycle. This radical process allows for the efficient assembly of allylic sulfones from simple precursors under mild conditions. sci-hub.se

Organocatalytic Asymmetric Radical Sulfonylation with Sulfur Dioxide

Building upon the principles of radical sulfonylation, an organocatalytic asymmetric variant has been developed. nih.govrsc.orgnih.gov This method achieves the enantioselective synthesis of chiral β-sulfonyl carbonyl compounds from potassium alkyltrifluoroborates, a sulfur dioxide source (DABSO), and α,β-unsaturated carbonyl compounds. nih.govresearchgate.net The reaction proceeds under photoinduced conditions and utilizes a chiral organocatalyst, such as a squaramide derivative, to control the stereochemistry of the final product. nih.govrsc.org

The proposed mechanism involves the initial photoredox generation of an alkylsulfonyl radical, as described previously. rsc.org The key to the asymmetry is the subsequent step, where the chiral organocatalyst, through hydrogen bonding, complexes with the α,β-unsaturated carbonyl substrate. rsc.org This complexation creates a chiral environment, directing the addition of the alkylsulfonyl radical to one face of the double bond. rsc.org This enantioselective radical conjugate addition leads to the formation of a chiral radical intermediate, which is then reduced via a single-electron transfer to an anion and subsequently protonated to yield the final product with high enantioselectivity (up to 96% ee). nih.govrsc.org This transformation represents a significant advance, combining photoredox catalysis, organocatalysis, and radical chemistry to access valuable chiral sulfonyl compounds. nih.govnih.govrsc.org

Synthesis of Chiral β-Sulfonyl Carbonyl Compounds

A notable application of this compound is in the synthesis of chiral β-sulfonyl carbonyl compounds. Research has demonstrated a photoinduced, organocatalytic method for the asymmetric radical sulfonylation of α,β-unsaturated carbonyl compounds. In this process, this compound serves as the source of the cyclopentyl group.

The reaction is typically carried out using an acridinium-based photocatalyst under visible light irradiation. This process involves the reaction of an α,β-unsaturated carbonyl substrate, such as an α,β-unsaturated N-acylpyrazole, with this compound and a sulfur dioxide surrogate, like DABCO·(SO2)2. The use of a chiral squaramide catalyst is crucial for inducing enantioselectivity. The reaction proceeds efficiently to yield the corresponding chiral β-sulfonyl carbonyl compounds with good yields. For instance, the reaction of α,β-unsaturated N-acylpyrazole with this compound and DABCO·(SO2)2 in the presence of a photocatalyst and a chiral squaramide catalyst in dichloromethane (B109758) at 5°C afforded the desired product in 80% yield. nih.gov

To illustrate the general applicability of this method, a gram-scale reaction was performed. Under standard conditions, the reaction of 1 mmol of α,β-unsaturated N-acylpyrazole with potassium phenethyltrifluoroborate and DABCO·(SO2)2 resulted in the desired product in 52% yield with 99% enantiomeric excess (ee). nih.gov This highlights the potential for scaling up this synthetic protocol.

Furthermore, the synthetic utility of the resulting chiral sulfone products has been demonstrated through various transformations. The pyrazole (B372694) moiety of the chiral sulfone product can be substituted, for example, with 4-methoxyaniline to produce an amide derivative in high yield (91%) while largely retaining the enantiomeric purity (93% ee). nih.gov Esterification of the chiral sulfone product with ethanol (B145695) can also be achieved in high yield (90%) and with high enantiomeric excess (94% ee). nih.gov Additionally, the carbonyl group of the chiral sulfone can be hydrogenated to construct a γ-hydroxy sulfone product in 90% yield. nih.gov

Enantioselectivity and Substrate Scope

The enantioselectivity of the synthesis of chiral β-sulfonyl carbonyl compounds is a critical aspect of the methodology, with excellent results being achieved through the use of a chiral squaramide catalyst. Enantiomeric excesses of up to 96% have been reported. acs.org The choice of catalyst and reaction conditions, such as temperature, plays a significant role in determining the level of enantioselectivity. For the reaction involving this compound, an enantiomeric excess of 68% was initially obtained at 5°C. nih.gov

The substrate scope of this organocatalytic enantioselective radical sulfonylation has been investigated with respect to both the α,β-unsaturated carbonyl compounds and the potassium alkyltrifluoroborates.

Table 1: Substrate Scope of α,β-Unsaturated Carbonyl Compounds

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| α,β-Unsaturated N-acylpyrazole | 80 | 68 |

| Chalcone (B49325) derivatives | Good | Excellent (up to 96%) |

This table is based on data presented for the general reaction; specific yields for all chalcone derivatives with this compound are not provided in the source. nih.govacs.org

The reaction is compatible with common chalcone substrates, indicating a broad applicability beyond α,β-unsaturated carbonyl compounds with auxiliary groups. acs.org

With regard to the potassium alkyltrifluoroborates, various substrates have been shown to be effective in this transformation.

Table 2: Substrate Scope of Potassium Alkyltrifluoroborates

| Alkyl Group | Yield (%) | ee (%) |

|---|---|---|

| Cyclopentyl | 80 | 68 |

| Phenethyl | 52 (gram-scale) | 99 |

This table presents selected examples to illustrate the substrate scope. nih.gov

Control Experiments and Mechanistic Elucidation

To elucidate the reaction mechanism for the synthesis of chiral β-sulfonyl carbonyl compounds, a series of control experiments have been conducted. These experiments have provided insight into the key steps of the catalytic cycle.

One key finding is that the reaction is suppressed in the presence of a radical scavenger. When the reaction between α,β-unsaturated N-acylpyrazole, this compound, and DABCO·(SO2)2 was conducted in the presence of 4.0 equivalents of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), the reaction was completely inhibited. nih.gov This strongly suggests that the reaction proceeds through a radical-mediated pathway.

The crucial asymmetric induction step involves the conjugate addition of this sulfonyl radical to the α,β-unsaturated carbonyl substrate. This addition is directed by a chiral squaramide catalyst, which interacts with the substrate through hydrogen bonding. This interaction facilitates the formation of a chiral radical intermediate. Subsequently, this intermediate undergoes a single electron transfer (SET) reduction to yield an anion intermediate, which upon protonation, affords the final chiral β-sulfonyl carbonyl product. nih.gov

Oxidative Transformations of Organotrifluoroborates

Oxidation with Oxone®

A significant advancement in the functionalization of organotrifluoroborates is their oxidation using potassium peroxymonosulfate, commercially known as Oxone®. nih.govorganic-chemistry.org This method provides a rapid, efficient, and environmentally sound pathway for converting various organotrifluoroborates into their corresponding oxidized products, such as phenols and alcohols. nih.govacs.org The reaction is typically carried out at room temperature in a mixture of acetone (B3395972) and water, and it is often complete within minutes. nih.gov This protocol stands as a practical alternative to other oxidation methods that may require harsh conditions, transition metals, or extended reaction times. acs.orgorganic-chemistry.org

The oxidation protocol using Oxone® has been successfully applied to a wide array of organotrifluoroborates, including alkyltrifluoroborates like potassium cyclopentyltrifluoroborate. nih.gov The reaction efficiently converts these stable, crystalline salts into their corresponding alcohols in excellent yields. nih.govnih.gov For instance, the oxidation of this compound with an aqueous solution of Oxone® in acetone at room temperature is completed in just two minutes, affording cyclopentanol (B49286) in a near-quantitative yield of 99%. nih.gov

This transformation is not limited to alkyltrifluoroborates. Primary, secondary, and benzylic alkyltrifluoroborates are all converted to their respective alcohols in high yields. nih.gov The general procedure involves treating the organotrifluoroborate with one equivalent of Oxone® in an acetone/water solvent system. The simplicity of the process is a key advantage, often requiring only a simple aqueous workup to isolate the pure product, thereby avoiding the need for chromatographic purification. nih.govacs.org The scalability of this reaction has also been demonstrated, highlighting its practical utility in synthetic chemistry. acs.org

Table 1: Oxidation of Representative Alkyltrifluoroborates with Oxone® nih.gov

| Substrate (Potassium Alkyltrifluoroborate) | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Cyclopentyl | Cyclopentanol | 2 | 99 |

| Cyclohexyl | Cyclohexanol | 2 | 98 |

| sec-Butyl | 2-Butanol | 2 | 99 |

| Benzyl (B1604629) | Benzyl alcohol | 2 | 99 |

| Phenethyl | 2-Phenylethanol | 2 | 99 |

A notable feature of the Oxone®-mediated oxidation of organotrifluoroborates is its broad functional group tolerance. nih.govorganic-chemistry.org The reaction proceeds efficiently without affecting a variety of common functional groups. For example, primary alkyltrifluoroborates containing halogens (such as chlorine and bromine) or ester moieties are smoothly converted to the corresponding alcohols with these functional groups left intact. nih.gov This chemoselectivity enhances the method's applicability, particularly in the late-stage functionalization of complex molecules. organic-chemistry.org

Furthermore, the oxidation of secondary alkyltrifluoroborates has been demonstrated to be completely stereospecific. nih.govorganic-chemistry.orgnih.gov Research involving an enantiomerically enriched secondary alkyltrifluoroborate revealed that the oxidation transpired with complete retention of configuration. nih.govacs.org An enantioenriched sample of potassium (1-phenylethyl)trifluoroborate was oxidized to the corresponding alcohol in 97% yield within two minutes, with the product showing the same enantiomeric ratio as the starting material. nih.gov This stereospecificity is a critical advantage over other oxidative methods that may proceed through radical intermediates, which would not be expected to preserve the stereochemical integrity of the substrate. nih.govacs.org

Table 2: Functional Group Tolerance in the Oxidation of Alkyltrifluoroborates nih.gov

| Substrate (Potassium Alkyltrifluoroborate) | Product | Time (min) | Yield (%) |

|---|---|---|---|

| 3-Chloropropyl | 3-Chloropropan-1-ol | 5 | 97 |

| 4-Bromobutyl | 4-Bromobutan-1-ol | 5 | 98 |

| 3-(Methoxycarbonyl)propyl | Methyl 4-hydroxybutanoate | 5 | 98 |

Other Reactivity and Applications of Potassium Cyclopentyltrifluoroborate

Direct Alkylation of Heteroaryls

A significant application of potassium cyclopentyltrifluoroborate is in the direct C-H alkylation of heteroaromatic compounds. figshare.comfigshare.com This method provides an effective pathway for synthesizing complex substituted heterocycles, which are crucial components in many natural products and pharmaceutical agents. nih.gov The reaction typically proceeds under oxidative conditions, where the alkyltrifluoroborate serves as a precursor to a nucleophilic alkyl radical. nih.gov

The process involves an oxidant, such as manganese(III) acetate (B1210297), which facilitates the oxidative carbon-boron bond cleavage to generate a cyclopentyl radical. nih.gov This radical then adds to an electron-deficient heteroaromatic system, like lepidine or benzothiazole, followed by a rearomatization step to yield the final alkylated product. nih.gov This transformation is particularly valuable because traditional Friedel-Crafts alkylations are often ineffective for many heterocyclic systems. nih.gov

Research has demonstrated the successful addition of the cyclopentyl group to various heteroaryls. For instance, the reaction of this compound with lepidine has been shown to produce the corresponding 2-cyclopentyl-4-methylquinoline (B13560168) with a 75% yield. nih.gov This method represents an efficient way to decorate heteroaryl cores with unique alkyl substituents. nih.gov

Table 1: Direct Alkylation of Heteroaryls with Potassium Cycloalkyltrifluoroborates Data sourced from research on direct alkylation using stoichiometric potassium alkyltrifluoroborates. nih.gov

| Heteroaryl Substrate | Alkyltrifluoroborate | Product | Yield (%) |

| Lepidine | This compound | 2-Cyclopentyl-4-methylquinoline | 75 |

| Lepidine | Potassium cyclohexyltrifluoroborate | 2-Cyclohexyl-4-methylquinoline | 75 |

| Benzothiazole | Potassium cyclobutyltrifluoroborate | 2-Cyclobutylbenzothiazole | 65 |

| Quinoline | This compound | 2-Cyclopentylquinoline | 70 |

Role in Medicinal Chemistry and Late-Stage Functionalization

In medicinal chemistry, the ability to modify complex molecules at a late stage in a synthetic sequence is of paramount importance for exploring structure-activity relationships (SAR). dntb.gov.uarsc.org Late-stage functionalization (LSF) enables chemists to rapidly generate analogues of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile. rsc.orgresearchgate.net Potassium alkyltrifluoroborates, including the cyclopentyl derivative, have emerged as exceptional reagents for these difficult alkyl transfers due to their superior shelf life and stability compared to other organoboron compounds. nih.gov

The stability of this compound to air and moisture makes it a convenient and reliable reagent for use in complex synthetic campaigns. researchgate.net This robustness allows it to be carried through multiple synthetic steps where other, more sensitive reagents like boronic acids or trialkylboranes might fail. sigmaaldrich.comresearchgate.net Its reactivity can be "unveiled" under specific cross-coupling conditions, allowing for the precise installation of the cyclopentyl group onto a drug-like scaffold. researchgate.net This strategy has been employed to explore SAR by introducing alkyl groups at positions that were previously challenging to modify using traditional synthetic methods. dntb.gov.ua

The introduction of a cyclopentyl moiety can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, making this compound a valuable tool in drug discovery programs aimed at optimizing lead candidates. nih.gov

Applications in Materials Science

The principles that make this compound valuable in medicinal chemistry also extend to materials science. The creation of novel organic materials with tailored electronic, optical, or physical properties often relies on the precise construction of complex molecular architectures. Organotrifluoroborates provide stable, versatile building blocks for these syntheses. sigmaaldrich.com

While specific applications for this compound in materials science are an emerging area, the broader class of N-fluoroalkyl compounds, which share stability characteristics with organotrifluoroborates, has garnered significant attention for its use in this field. researchgate.net The robust nature of the C-B bond in the trifluoroborate salt, combined with its proven reactivity in forming new carbon-carbon bonds, allows for the incorporation of the cyclopentyl unit into polymers or macrocycles. This can influence the material's physical properties, such as its solubility, thermal stability, or morphology in the solid state.

Use in Fluorine Chemistry for Introducing Fluorine-Containing Moieties

The role of this compound in fluorine chemistry is nuanced. It is not a "fluorinating agent" in the sense that it donates a fluorine atom to a substrate. Instead, it is a stable, fluorine-containing building block that facilitates the introduction of a cyclopentyl group. researchgate.net The three fluorine atoms are integral to the trifluoroborate anion [BF₃]⁻, which imparts remarkable stability to the organoboron reagent. sigmaaldrich.com

The high electronegativity of fluorine atoms polarizes the boron center, enhancing its stability towards air and moisture, a significant advantage over boronic acids. u-tokyo.ac.jp This stability is crucial in drug discovery, where the incorporation of fluorine or fluorine-containing groups is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govriken.jp By using this compound, a cyclopentyl group can be introduced into a molecule via reliable cross-coupling reactions, and the resulting product benefits from the synthetic advantages conferred by the fluorine-containing borate (B1201080) group during the key bond-forming step. researchgate.net This makes it an important reagent in the synthesis of complex fluorinated molecules. researchgate.net

Rhodium-Catalyzed Addition Reactions

This compound is an effective nucleophilic partner in rhodium-catalyzed addition reactions. researchgate.net These reactions provide a powerful method for forming carbon-carbon bonds. A notable application is the rhodium-catalyzed asymmetric addition of organotrifluoroborates to N-sulfonyl ketimines. nih.gov This process allows for the synthesis of chiral amines with high enantioselectivity, which are valuable intermediates in pharmaceutical synthesis. nih.gov The reaction typically employs a chiral diene ligand in conjunction with a rhodium catalyst to control the stereochemical outcome. nih.gov

A sophisticated application related to this class of compounds is the rhodium-catalyzed enantioselective desymmetrization of symmetric substrates. nih.govnebraska.edu This strategy can be used to create chiral organoboronates from achiral starting materials with high levels of stereocontrol. For example, the carbonyl-directed catalytic asymmetric hydroboration (CAHB) of symmetric γ,δ-unsaturated amides can produce chiral secondary organoboronates with up to 98% enantiomeric excess (ee). nih.govdocumentsdelivered.com

Although the initial product is a boronate ester, it can be readily converted to the more stable potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net This resulting chiral potassium alkyltrifluoroborate can then participate in subsequent stereoretentive cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate highly enantioenriched products. documentsdelivered.com This two-step sequence—asymmetric hydroboration followed by cross-coupling of the derived trifluoroborate salt—represents a powerful method for the synthesis of complex chiral molecules.

Mechanistic Studies and Theoretical Considerations

Single-Electron Transfer Mechanisms in Cross-Coupling

Beyond the classical Pd(0)/Pd(II) catalytic cycle of the Suzuki-Miyaura reaction, evidence suggests that potassium organotrifluoroborates can engage in alternative mechanistic pathways, notably those involving single-electron transfer (SET). In recent years, photoredox catalysis has emerged as a powerful tool to access these pathways, using visible light to initiate the transfer of a single electron. rsc.orgnih.gov This process can generate highly reactive radical species from stable precursors like potassium trifluoroborates. acs.org

Under photocatalytic conditions, the oxidative generation of a carbon-centered radical from a potassium trifluoroborate salt has been demonstrated. rsc.org This SET event transforms the trifluoroborate into a versatile radical precursor, enabling new types of bond formations that are complementary to traditional two-electron pathways. nih.govorganic-chemistry.org For instance, photoredox/nickel dual catalysis has been developed for the cross-coupling of secondary alkyl β-trifluoroboratoketones, proceeding through a single-electron transmetalation mechanism. mdpi.com This highlights the capacity of the trifluoroborate group to participate in redox-neutral processes mediated by light, expanding its synthetic utility significantly. nih.gov

Radical Intermediates and their Role in Reactions

The generation of radical intermediates from potassium trifluoroborates is a key feature of their reactivity under certain conditions. acs.org These carbon-centered radicals are particularly accessible through photoredox catalysis, where a photocatalyst, upon excitation by light, can oxidize the trifluoroborate salt to produce an alkyl radical. rsc.orgacs.org This strategy has been successfully applied to the coupling of potassium trifluoroborates with various radical partners.

A notable application is the radical-radical coupling between organotrifluoroborate-derived radicals and persistent radicals, such as acyl azolium radicals. rsc.orgacs.org This metal-free approach, catalyzed by an organic photocatalyst, allows for the formation of new carbon-carbon bonds under mild, redox-neutral conditions. nih.gov The process involves the generation of the cyclopentyl radical from potassium cyclopentyltrifluoroborate, which then couples with another radical species in the reaction medium. This methodology has been used to synthesize a variety of ketone products from tertiary alcohol intermediates formed during the coupling. acs.org The ability to generate and control these radical intermediates offers a distinct kinetic profile compared to traditional cross-coupling, avoiding steps like transmetalation which can be rate-limiting. rsc.org

Computational Studies and Mechanistic Elucidation

Theoretical and computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of cross-coupling reactions involving organoboron reagents. acs.orgnih.gov While many studies focus on boronic acids, the fundamental steps are highly relevant to their trifluoroborate counterparts. Computational analysis has helped characterize elusive intermediates and transition states, such as the role of the base in activating the organoboron species for transmetalation. acs.org

DFT calculations have been used to map the potential energy surfaces of catalytic cycles, for example, in the zinc-mediated Suzuki-Miyaura coupling of potassium phenyltrifluoroborate. acs.org Such studies help to understand the energetics of each step, from oxidative addition to reductive elimination. For secondary alkyltrifluoroborates, like the cyclopentyl derivative, computational models have been employed to understand factors controlling stereoselectivity and the competition with side reactions like β-hydride elimination. libretexts.orgnih.gov These theoretical models can rationalize experimentally observed outcomes, such as the inversion of stereochemistry during transmetalation, by analyzing the structure of the transition state. nih.gov

Inhibition Effects of BF₃ in Cross-Coupling Reactions

Potassium organotrifluoroborates are noted for their exceptional stability compared to the corresponding boronic acids. They are crystalline, air- and moisture-stable solids that are significantly less prone to protodeboronation, a common decomposition pathway for boronic acids. This stability is a key advantage, allowing them to be used in stoichiometric amounts without the need for the large excesses often required for boronic acids.

The potential for inhibition by boron trifluoride (BF₃) in cross-coupling reactions using this compound is not a widely reported phenomenon. The C–B bond in the trifluoroborate is part of a stable, tetracoordinate anionic ate complex, [R-BF₃]⁻K⁺. Under the basic conditions typical of Suzuki-Miyaura coupling, the equilibrium lies towards the formation of a boronate species active in the catalytic cycle, rather than decomposition to release the strong Lewis acid BF₃. While Lewis basic substrates can inhibit nickel-catalyzed couplings by coordinating to the metal center, and the Lewis acidity of the boron reagent influences its reactivity, direct inhibition by free BF₃ generated from the trifluoroborate salt under standard conditions has not been established as a significant pathway. rsc.org The robustness of the trifluoroborate salt generally prevents the formation of species that would inhibit the palladium catalyst.

Regioselectivity and Stereoselectivity in Transformations

The stereochemical outcome of cross-coupling reactions involving chiral, non-racemic secondary alkyltrifluoroborates is a critical aspect of their utility. As a secondary alkyltrifluoroborate, this compound is a prochiral starting material whose derivatives can be used to probe the stereospecificity of the coupling process.

Studies on analogous secondary systems have shown that palladium-catalyzed cross-coupling can proceed with a high degree of stereospecificity. Depending on the substrate and reaction conditions, the coupling can occur with either complete retention or complete inversion of configuration. For example, the cross-coupling of enantioenriched non-benzylic secondary alkyl β-trifluoroboratoamides proceeds with complete inversion of stereochemistry. nih.gov This outcome is often rationalized by an Sₑ2-type transmetalation mechanism via an open transition state. In other systems, such as the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates, the reaction is stereospecific with complete retention of stereochemistry, which is proposed to result from coordination of an ancillary group to the palladium center, stabilizing the diorganopalladium intermediate.

A significant challenge in the coupling of secondary alkyl groups is the potential for isomerization via β-hydride elimination followed by reinsertion. libretexts.org This can lead to a mixture of regioisomeric products. However, careful selection of ligands and reaction conditions can suppress this pathway. libretexts.org For instance, the use of specific palladium precatalysts and bases has been shown to afford the desired branched product with minimal isomerization.

Table 1: Stereochemical Outcomes in Cross-Coupling of Secondary Organotrifluoroborates

| Organotrifluoroborate Substrate | Stereochemical Outcome | Proposed Rationale |

| Potassium 1-(benzyloxy)alkyltrifluoroborates | Stereospecific Retention | Coordination of benzyl (B1604629) group to Pd intermediate, inhibiting β-hydride elimination. |

| Optically Active Secondary Alkyltrifluoroborates | Stereospecific Inversion | Transmetalation proceeds via an open transition state (Sₑ2 mechanism). |

| Enantioenriched Secondary Alkyl β-Trifluoroboratoamides | Complete Inversion | Intramolecular coordination of the amide carbonyl to the boron/palladium center. nih.gov |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems

The success of cross-coupling reactions involving potassium cyclopentyltrifluoroborate is intrinsically linked to the efficacy of the catalytic system employed. While palladium-based catalysts have been the workhorses in this field, a significant trend is the development of novel catalytic systems to overcome challenges such as catalyst deactivation, limited substrate scope, and the need for harsh reaction conditions.

A primary focus is the design and synthesis of new phosphine (B1218219) ligands. Ligands play a crucial role in stabilizing the metal center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing undesirable side reactions like β-hydride elimination. For the coupling of secondary alkyltrifluoroborates like this compound, sterically hindered and electron-rich ligands such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) and t-BuPAd2 have proven effective. nih.govnih.gov Future research aims to develop even more robust and versatile ligands that can promote challenging couplings at lower catalyst loadings and milder temperatures.

Another emerging area is the exploration of catalysts based on alternative transition metals. While palladium is highly effective, its cost and potential toxicity are drawbacks. Consequently, there is growing interest in developing catalytic systems based on more abundant and less toxic metals like nickel and copper. For instance, nickel-catalyzed cross-couplings of arylboronic acids with (2-haloallyl)phosphonates or sulfones in water highlight the potential for more sustainable approaches. researchgate.net The development of such systems for use with this compound could provide more economical and environmentally friendly synthetic routes.

The table below illustrates the optimization of catalytic systems for the coupling of potassium cyclopropyltrifluoroborate, a related secondary alkyltrifluoroborate, which provides insights into the types of catalyst/ligand combinations being explored.

| Entry | Catalyst / Ligand (mol %) | Base | Solvent (°C) | Yield (%) |

| 1 | 2% Pd(OAc)₂ / 4% SPhos | Cs₂CO₃ | Toluene (B28343)/H₂O (100) | 25 |

| 2 | 2% Pd(OAc)₂ / 4% XPhos | Cs₂CO₃ | Toluene/H₂O (100) | 55 |

| 3 | 2% Pd(OAc)₂ / 3% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (100) | 85 |

| 4 | 2% Pd(OAc)₂ / 4% RuPhos | Cs₂CO₃ | Toluene/H₂O (100) | 78 |

This table is illustrative, based on data for a similar secondary alkyltrifluoroborate, demonstrating the systematic approach to catalyst optimization. nih.gov

Expansion of Substrate Scope and Reaction Diversity

Initial studies with potassium alkyltrifluoroborates largely focused on their coupling with aryl bromides and iodides. A major thrust in current research is to expand the scope of suitable reaction partners to include less reactive but more abundant and cost-effective electrophiles like aryl chlorides. nih.govnih.gov The development of highly active catalysts, such as those employing the RuPhos ligand, has been instrumental in enabling the efficient coupling of this compound with a wide range of aryl and heteroaryl chlorides. nih.govresearchgate.net This expansion significantly enhances the practical utility of the methodology for large-scale synthesis.

Beyond aryl halides, research is also exploring the use of other electrophiles. For example, successful couplings have been demonstrated with benzyl (B1604629) chlorides, establishing C(sp³)–C(sp³) bond formation. nih.gov Furthermore, the scope of the nucleophilic partner is also being broadened. While cyclopentyltrifluoroborate is a key reagent, research into other specialized alkyltrifluoroborates, such as aminomethyl- and alkoxymethyltrifluoroborates, showcases the versatility of this class of compounds. nih.govcapes.gov.br These reagents allow for the direct introduction of functionalized alkyl groups, providing rapid access to important structural motifs like phenethylamines. nih.gov

Moreover, the reactivity of organotrifluoroborates is being harnessed in transformations beyond the traditional Suzuki-Miyaura coupling. For instance, a three-component reaction involving potassium alkyltrifluoroborates, sulfur dioxide, and allylic bromides has been developed for the synthesis of allylic sulfones. researchgate.net Such multicomponent reactions are highly desirable as they increase molecular complexity in a single step. The exploration of rhodium-catalyzed 1,2-additions to aldehydes also represents a departure from cross-coupling chemistry, opening new avenues for C-C bond formation. researchgate.net

Asymmetric Transformations and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. A significant future direction for this compound and related chiral organotrifluoroborates is their application in asymmetric synthesis. The challenge lies in controlling the stereochemistry at the newly formed C-C bond.

One promising strategy involves the stereospecific cross-coupling of enantiopure secondary organotrifluoroborates. This approach moves the challenge from a difficult asymmetric catalytic step to the reliable synthesis of an enantiopure starting material. nih.gov For example, potassium 1-(benzyloxy)alkyltrifluoroborates, synthesized in enantiopure form, have been shown to undergo stereospecific cross-coupling with aryl chlorides. nih.gov The benzyl group is thought to play a key role by coordinating to the palladium center, thereby preventing β-hydride elimination and preserving the stereochemical integrity of the migrating group. nih.gov This method provides a direct route to protected secondary alcohols in high enantiopurity.

Another approach is the development of catalytic asymmetric methods. This involves using a prochiral trifluoroborate or coupling partner with a chiral catalyst system to induce enantioselectivity. For instance, the copper-catalyzed 1,4-addition of tetrahydroxydiboron (B82485) to α,β-unsaturated amides has been used to generate chiral β-trifluoroborato carbonyl derivatives. researchgate.net While not directly involving this compound, this work demonstrates the feasibility of generating chiral trifluoroborate salts through asymmetric catalysis. Applying similar principles to reactions involving cyclopentyl moieties is a logical and exciting next step.

Future research will likely focus on designing new chiral ligands specifically tailored for palladium or other transition metal catalysts to achieve high enantioselectivity in the cross-coupling of cyclopentyltrifluoroborate with various electrophiles. Success in this area would provide a powerful tool for the asymmetric synthesis of complex molecules containing a cyclopentyl motif.

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmentally responsible chemical synthesis, a major trend is the development of "green" protocols for reactions involving this compound. Potassium organotrifluoroborates themselves possess favorable green characteristics: they are typically stable, crystalline solids that are less prone to protodeboronation than their boronic acid counterparts, reducing waste and allowing for the use of stoichiometric quantities. nih.govscispace.com

A key focus of green chemistry is the use of environmentally benign solvents. Many modern Suzuki-Miyaura coupling protocols for organotrifluoroborates employ aqueous solvent systems, often a mixture of water and an organic solvent like toluene or THF. nih.govorganic-chemistry.org The use of water not only reduces the reliance on volatile organic compounds but can also enhance reaction rates. The development of micellar catalysis, using surfactants like TPGS-750-M, represents a frontier in this area. Micelles act as "nanoreactors" in water, concentrating the organic reagents and catalyst, thereby promoting high reaction efficiency under mild, aqueous conditions. ukri.org

Other green chemistry principles being applied include the use of lower catalyst loadings, developing ligand-free catalytic systems where possible, and performing reactions at lower temperatures to reduce energy consumption. The move towards using more abundant and less toxic catalysts, such as those based on nickel or iron, instead of palladium, is also a significant long-term goal for sustainable synthesis. researchgate.net The synthesis of the trifluoroborate salts themselves is also being optimized, with methods using inexpensive and readily available starting materials like potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org

Integration with Bioconjugation and DNA-Encoded Library Synthesis

A particularly exciting and rapidly advancing frontier is the application of organotrifluoroborate chemistry at the interface of chemistry and biology. The stability of potassium organotrifluoroborates in aqueous media makes them uniquely suited for bioconjugation and for the synthesis of DNA-encoded libraries (DELs). nih.gov

DEL technology is a powerful tool in drug discovery that involves synthesizing massive combinatorial libraries of small molecules, each tagged with a unique DNA barcode. arxiv.org The synthesis of these libraries requires chemical reactions that are compatible with the delicate DNA tag, meaning they must proceed under mild, aqueous conditions. ukri.orgnih.gov The Suzuki-Miyaura reaction using organotrifluoroborates is emerging as a robust method for DEL synthesis. frontiersin.org For example, Pd-mediated couplings of DNA-conjugated aryl bromides with potassium Boc-protected aminomethyltrifluoroborate have been successfully demonstrated. frontiersin.org The stability and reactivity of reagents like this compound make them ideal candidates for incorporation into DELs to increase structural diversity.

The use of micellar catalysis is also proving highly beneficial for on-DNA reactions, as the micelles can encapsulate the organic substrate and catalyst, effectively shielding the DNA tag from potentially damaging reagents while promoting the desired chemical transformation in the aqueous environment. ukri.org

Beyond DELs, the properties of organotrifluoroborates make them attractive for bioconjugation applications, such as the labeling of proteins and other biomolecules. The development of reactions that can selectively form bonds between a trifluoroborate-containing molecule and a biological target under physiological conditions is an active area of research. The chemoselectivity of these reagents is crucial, as they must react at the desired site without interfering with the complex functionality of biological systems. nih.gov

Q & A

Q. What are the standard synthetic routes for Potassium cyclopentyltrifluoroborate, and how are reaction conditions controlled?

this compound is typically synthesized via the reaction of cyclopentylboronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key parameters include maintaining a neutral to slightly acidic pH and temperatures between 0–25°C to prevent hydrolysis and ensure high yields. Post-synthesis, purification via crystallization or Soxhlet extraction removes impurities . Industrial-scale production employs large reactors with rigorous control of reaction parameters (e.g., stirring rate, temperature gradients) to ensure batch consistency .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound are limited, analogous trifluoroborates require adherence to GHS hazard classifications:

- Skin/Eye Protection : Wear nitrile gloves, goggles, and face shields due to potential skin corrosion (Category 1C) and severe eye irritation (Category 1) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (P264) .

- Waste Disposal : Dispose via approved waste facilities, as tetrafluoroborate salts may release toxic HF under extreme conditions .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopentyl group integrity (e.g., δ ~1.5–1.8 ppm for cyclopentyl protons) .

- Elemental Analysis : Verify boron and potassium content via ICP-MS or combustion analysis .

- X-ray Crystallography : For structural confirmation, though limited by the compound’s hygroscopic nature .

Advanced Research Questions

Q. How can reaction parameters be optimized for high-yield synthesis of this compound?

Optimization strategies include:

- pH Control : Maintain pH 6–7 to minimize boronic acid decomposition .

- Temperature : Reactions at 0–5°C reduce side reactions, as seen in analogous trifluoroborate syntheses .

- Purification : Use Soxhlet extraction with acetone to isolate the product from inorganic salts, achieving >95% purity .

- Scale-up : Batch reactors with automated temperature/pH feedback systems improve reproducibility .

Q. What mechanistic role does this compound play in cross-coupling reactions?

In Suzuki-Miyaura couplings, the cyclopentyltrifluoroborate acts as a stable boronate nucleophile. The trifluoroborate group enhances stability against proto-deboronation, enabling reactions with aryl chlorides under mild conditions (e.g., Pd catalysts, 50–80°C). Mechanistic studies suggest transmetallation occurs via a Pd(II)-BF₃K intermediate, with rate-determining steps influenced by steric bulk of the cyclopentyl group .

Q. How can contradictions in reaction outcomes (e.g., yield variability) be resolved analytically?

Contradictions may arise from:

- Impurity Profiles : LC-MS or GC-MS identifies byproducts (e.g., cyclopentanol from oxidation) .

- Moisture Sensitivity : Karl Fischer titration quantifies water content, which affects boronate stability .

- Catalyst Deactivation : XPS or TEM analyzes Pd catalyst surfaces for poisoning by BF₄⁻ residues . Statistical DoE (Design of Experiments) models can isolate critical variables (e.g., ligand-to-Pd ratio) impacting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.